PyBroP

Description

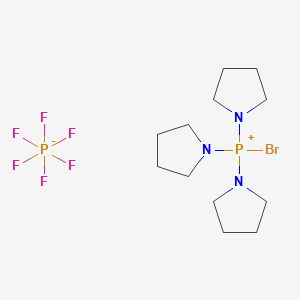

Structure

2D Structure

Propriétés

IUPAC Name |

bromo(tripyrrolidin-1-yl)phosphanium;hexafluorophosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24BrN3P.F6P/c13-17(14-7-1-2-8-14,15-9-3-4-10-15)16-11-5-6-12-16;1-7(2,3,4,5)6/h1-12H2;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYKRMWNZYOIJCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)[P+](N2CCCC2)(N3CCCC3)Br.F[P-](F)(F)(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24BrF6N3P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60369781 | |

| Record name | PyBroP | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60369781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

466.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132705-51-2 | |

| Record name | PyBroP | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60369781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bromo-tris-pyrrolidino-phosphonium hexafluorophosphat | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Method 1: Direct Bromination of Tripyrrolidinophosphine

The first method involves the direct bromination of tripyrrolidinophosphine (TPP) using molecular bromine (Br₂). TPP, a tertiary phosphine with three pyrrolidine substituents, reacts exothermically with Br₂ in an inert solvent such as dichloromethane (DCM) or acetonitrile (MeCN). The reaction proceeds via a two-electron oxidation mechanism, forming the bromophosphonium intermediate (Scheme 1):

Subsequent counterion exchange with potassium hexafluorophosphate (KPF₆) in aqueous or methanolic solution yields this compound as a crystalline solid:

Key Reaction Parameters

-

Solvent: Anhydrous DCM or MeCN ensures minimal hydrolysis.

-

Temperature: Bromination occurs at 0–25°C to control exothermicity.

-

Stoichiometry: A 1:1 molar ratio of TPP to Br₂ is critical to avoid over-bromination.

-

Workup: The product is precipitated by adding KPF₆ solution, followed by filtration and recrystallization from DCM/diethyl ether.

Method 2: Phosphoryl Tribromide-Mediated Synthesis

An alternative route employs phosphoryl tribromide (POBr₃) as the brominating agent, reacting with tripyrrolidinophosphine oxide (TPPO). This method avoids handling elemental bromine, enhancing safety and scalability. The reaction proceeds in acetonitrile under reflux:

After quenching with water, the bromide counterion is exchanged with PF₆⁻ using KPF₆. This method achieves higher purity due to the reduced formation of byproducts.

Optimization Considerations

-

Reagent Purity: TPPO must be anhydrous to prevent hydrolysis.

-

Reaction Time: Prolonged reflux (6–8 hours) ensures complete conversion.

-

Purification: Recrystallization from acetone/ether mixtures yields colorless crystals with >99% purity.

Comparative Analysis of Synthetic Methods

| Parameter | Method 1 (Br₂) | Method 2 (POBr₃) |

|---|---|---|

| Starting Material | Tripyrrolidinophosphine | Tripyrrolidinophosphine oxide |

| Brominating Agent | Br₂ (hazardous) | POBr₃ (less volatile) |

| Reaction Conditions | 0–25°C, inert atmosphere | Reflux in MeCN |

| Yield | 70–85% | 80–90% |

| Purity (Post-Workup) | 95–98% | 98–99% |

| Scalability | Moderate (exothermicity) | High (controlled conditions) |

Method 2 is preferred for large-scale synthesis due to its safety profile and higher yields, whereas Method 1 remains useful for small-scale laboratory preparations.

Purification and Characterization

This compound is purified via recrystallization from solvent systems such as DCM/diethyl ether or acetone/hexane, yielding colorless crystals with a melting point of 138–139°C. Critical quality control measures include:

-

³¹P NMR Spectroscopy: A singlet at δ 18–20 ppm confirms the absence of phosphine oxide impurities.

-

HPLC Analysis: Reverse-phase chromatography (C18 column, acetonitrile/water eluent) verifies >98% purity.

-

Elemental Analysis: Matches calculated values for C₁₂H₂₄BrF₆N₃P₂ (C: 30.92%, H: 5.19%, N: 9.01%).

Physicochemical Properties

| Property | Value | Reference |

|---|---|---|

| Molecular Weight | 466.16 g/mol | |

| Melting Point | 138–139°C | |

| Solubility | DCM, DMF, DMSO, acetone | |

| Storage | -20°C, anhydrous conditions |

Applications and Synthetic Relevance

This compound’s efficacy in mediating peptide couplings and transition metal-catalyzed reactions (e.g., Sonogashira couplings) stems from its robust activation of hydroxyl groups. For instance, in Pd-catalyzed alkynylation, this compound enables direct C–OH bond functionalization of heterocycles without pre-activation. This avoids the need for hazardous chlorinating agents, streamlining synthetic workflows .

Analyse Des Réactions Chimiques

Types of Reactions

Bromotripyrrolidinophosphonium hexafluorophosphate undergoes various types of chemical reactions, including:

Nucleophilic Substitution: It is commonly used in nucleophilic substitution reactions to form amide bonds.

Cross-Coupling Reactions: It facilitates cross-coupling reactions, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.

Activation Reactions: It activates hydroxyl groups in tautomerizable heterocycles, enabling further functionalization.

Common Reagents and Conditions

Nucleophilic Substitution: Typically involves primary amines and N,N-diisopropylethylamine as reagents.

Cross-Coupling Reactions: Utilizes palladium or nickel catalysts under mild conditions.

Activation Reactions: Often employs phosphine oxides or phosphites as reagents.

Major Products

Amides: Formed through nucleophilic substitution reactions.

Biaryls and Heterobiaryls: Produced via Suzuki–Miyaura cross-coupling reactions.

Formamidines: Synthesized by coupling with primary amines.

Applications De Recherche Scientifique

Peptide Synthesis

Mechanism of Action

PyBroP functions as a coupling reagent that activates carboxylic acids to form reactive intermediates, enabling the formation of amide bonds with amino groups. Its mechanism involves the generation of an O-acylisourea intermediate, which subsequently reacts with the amino group of another amino acid to form a peptide bond. This process minimizes racemization compared to traditional coupling agents like carbodiimides.

Advantages Over Other Reagents

- Reduced Racemization : this compound has been shown to significantly decrease racemization during peptide synthesis, making it ideal for synthesizing sensitive peptides .

- High Yield and Purity : It offers high yields and purity in the final product, which is crucial for pharmaceutical applications.

Recent studies have explored the use of this compound for the functionalization of pyridine N-oxides. This application highlights its versatility beyond peptide synthesis:

- Methodology : The reaction conditions were optimized to achieve functionalization without significant by-products.

- Outcomes : The use of this compound led to improved yields and selectivity compared to other functionalization methods .

Clinical and Diagnostic Applications

This compound has also been investigated for its role in developing radioimmunoassays (RIAs). These assays are crucial in clinical diagnostics for measuring hormone levels and other biologically relevant peptides:

- Case Study: Neuropeptide Y Radioimmunoassay

Conclusion and Future Directions

The applications of this compound extend across various fields, from synthetic chemistry to clinical diagnostics. Its ability to facilitate efficient peptide coupling while minimizing racemization makes it a valuable tool in both academic research and pharmaceutical development. Future research could focus on:

- Exploring further modifications of this compound to enhance its reactivity.

- Investigating its potential applications in synthesizing complex biomolecules.

Overall, this compound stands out as a significant reagent that continues to impact peptide chemistry positively.

Mécanisme D'action

The mechanism of action of bromotripyrrolidinophosphonium hexafluorophosphate involves the activation of hydroxyl groups in tautomerizable heterocycles. This activation forms a phosphonium salt, which then undergoes nucleophilic substitution or cross-coupling reactions. The compound’s high reactivity is attributed to the presence of the bromine atom, which enhances its electrophilic properties.

Comparaison Avec Des Composés Similaires

Key Advantages of this compound

- Efficiency in Hindered Systems: Superior to HBTU, BroP, and pivaloyl mixed anhydrides in coupling N-methylated or α,α-dialkyl amino acids .

- Broad Reactivity : Enables C–O activation, SNAr reactions, and cross-couplings in one pot .

- Mild Conditions : Operates at room temperature with short reaction times (2–3 hours) .

Activité Biologique

PyBroP (Bromo-tripyrrolidino-phosphonium hexafluorophosphate) is a coupling reagent widely utilized in peptide synthesis due to its unique properties that enhance the efficiency and specificity of reactions involving amino acids. This article delves into the biological activity of this compound, highlighting its applications, mechanisms, and comparative effectiveness with other coupling reagents.

1. Overview of this compound

This compound was developed to improve upon traditional coupling reagents, particularly in cases involving N-methylated amino acids. Its design aims to mitigate issues such as racemization and by-product formation, which are common in peptide synthesis. The reagent operates through the formation of stable intermediates that facilitate the coupling process while minimizing side reactions.

The mechanism by which this compound functions involves the activation of carboxylic acids to form acyl phosphonium intermediates. These intermediates are highly reactive, allowing for efficient nucleophilic attack by amino groups. The general reaction pathway can be summarized as follows:

- Activation : The carboxylic acid reacts with this compound to form an acyl phosphonium salt.

- Nucleophilic Attack : An amino group attacks the activated carbonyl carbon, leading to the formation of a peptide bond.

- By-products : The reaction typically yields benign by-products, enhancing the overall yield of the desired peptide.

3. Comparative Effectiveness

In comparative studies, this compound has demonstrated superior performance relative to other coupling reagents like PyBOP and DCC, particularly in synthesizing peptides with challenging sequences or modifications. Below is a summary table of yield comparisons across different reagents:

| Reagent | Yield (%) | Comments |

|---|---|---|

| This compound | 70-85 | Effective for N-methylated amino acids |

| PyBOP | 11-26 | Less effective in similar conditions |

| DCC | Variable | Often results in racemization and side products |

4. Case Studies

Several studies have highlighted the practical applications of this compound in peptide synthesis:

- Synthesis of Destruxin B : Research indicated that using this compound resulted in high yields when synthesizing destruxin B, a cyclic peptide with significant biological activity against certain pathogens .

- Microcolin B Production : In another study, researchers successfully synthesized microcolin B, an immunosuppressant, utilizing this compound as a coupling agent, demonstrating its effectiveness in producing complex peptides .

- Cyclization Reactions : Cyclization reactions involving this compound have shown promising results, particularly when combined with suitable bases like triethylamine (Et3N), leading to efficient formation of cyclic structures .

5. Advantages and Limitations

Advantages :

- High reactivity allows for rapid coupling reactions.

- Reduced racemization compared to traditional reagents.

- Formation of stable intermediates enhances overall yield.

Limitations :

- Not universally applicable; some amino acids may not couple efficiently.

- High reactivity can lead to side reactions if not carefully controlled.

6. Conclusion

This compound stands out as a powerful tool in peptide synthesis due to its efficiency and ability to minimize unwanted side reactions. Its development has significantly advanced the field of organic chemistry, particularly in synthesizing complex peptides that are crucial for pharmaceutical applications. Continued research into its mechanisms and applications will likely yield further enhancements in synthetic methodologies.

Q & A

Q. What are the primary applications of PyBroP in peptide synthesis, and how does it address challenges with hindered amino acids?

this compound (Bromo-tris-pyrrolidino-phosphonium hexafluorophosphate) is widely used to couple sterically hindered α,α-dialkyl amino acids (e.g., α-aminoisobutyric acid, Aib) in solid-phase peptide synthesis. Its phosphonium-based structure facilitates efficient activation of carboxyl groups under mild conditions, overcoming the low reactivity of bulky amino acids. Comparative studies show this compound achieves higher coupling yields than BOP or BroP in challenging syntheses, particularly for peptides with repetitive Aib residues .

Methodological Tip :

- Use this compound with a tertiary base (e.g., DIEA) in anhydrous solvents like DCM or DMF.

- Optimize stoichiometry (1.5–2 equivalents of this compound per carboxyl group) to minimize unreacted starting material.

Q. How should researchers design a peptide coupling experiment using this compound to ensure reproducibility?

Key experimental parameters include:

- Solvent choice : Anhydrous DMF or DCM for solubility and reactivity.

- Base selection : DIEA or N-methylmorpholine to neutralize HBr byproducts.

- Temperature : Room temperature (20–25°C) for standard couplings; elevated temperatures (35–40°C) for highly hindered residues.

Example Protocol :

| Parameter | Condition |

|---|---|

| This compound equivalents | 1.5–2.0 |

| Solvent | DMF (0.1 M concentration) |

| Base | DIEA (3–4 equivalents) |

| Reaction time | 30–60 minutes |

| Monitoring | Kaiser test or HPLC analysis |

Reference for validation and for detailed experimental reporting guidelines.

Q. What analytical techniques are critical for characterizing this compound-mediated reaction efficiency?

- HPLC : Monitor reaction progress and purity using a C18 column with a water/acetonitrile gradient.

- NMR spectroscopy : Confirm peptide bond formation (e.g., disappearance of carboxyl carbon signals in NMR).

- Mass spectrometry (MS) : Validate molecular weight of the product.

- Always include control reactions (e.g., without this compound) to isolate reagent-specific effects .

Advanced Research Questions

Q. How can researchers optimize this compound reaction conditions to mitigate side reactions in complex peptide syntheses?

Side reactions (e.g., racemization or HOBt adduct formation) can be minimized by:

- Low-temperature reactions : Perform couplings at 0–4°C to suppress base-induced racemization.

- Purification strategies : Use silica gel chromatography or preparative HPLC to isolate target peptides from phosphonium byproducts.

- Moisture control : Conduct reactions under inert gas (Ar/N) to prevent hydrolysis of this compound. Comparative studies suggest this compound generates fewer side products than BOP in multi-step syntheses .

Q. How should contradictory data in this compound-mediated coupling yields be analyzed?

Discrepancies often arise from:

- Steric hindrance : Bulky amino acids (e.g., Aib) may require extended reaction times or higher this compound equivalents.

- Solvent/base incompatibility : Polar aprotic solvents (e.g., DMF) enhance reactivity but may solubilize byproducts.

- Moisture sensitivity : Trace water degrades this compound, reducing effective concentration.

Troubleshooting Framework :

- Replicate the experiment under strictly anhydrous conditions.

- Vary this compound stoichiometry (1.0–3.0 equivalents) and monitor yield via HPLC.

- Compare results with BroP or PyBOP to isolate reagent-specific effects .

Q. What strategies enable the integration of this compound into multi-step syntheses of peptides with non-canonical amino acids?

- Sequential coupling : Use this compound for hindered residues and switch to milder reagents (e.g., HATU) for standard amino acids to reduce cost.

- Compatibility checks : Ensure this compound does not degrade acid-labile protecting groups (e.g., Fmoc) in earlier synthesis steps.

- Scale-up considerations : Pilot reactions at 0.1–0.5 mmol scales before industrial-scale synthesis .

Q. How can this compound be evaluated for green chemistry metrics in academic research?

Calculate:

- E-factor : .

- Atom economy : $\text{Atom Economy} = \frac{\text{Molar mass of product}}{\text{Sum of molar masses of reactants}} \times 100$. this compound’s high molecular weight (466.18 g/mol) increases E-factor, but its efficiency with hindered residues may offset waste generation. Report solvent recovery rates and byproduct management in publications .

Q. What mechanistic studies are recommended to elucidate this compound’s activation pathway?

- NMR kinetics : Track NMR shifts to identify intermediates (e.g., acylphosphonium species).

- Computational modeling : Use DFT calculations to compare this compound’s transition-state energy with BroP or PyBOP.

- Isotopic labeling : Introduce into carboxyl groups to trace oxygen transfer during activation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.